Volasertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

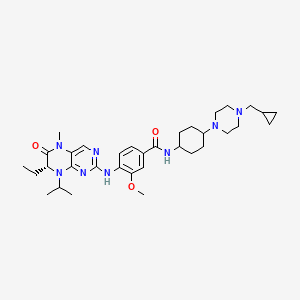

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJFOWDRLKDSF-XKHVUIRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025694, DTXSID801099395 | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755038-65-4, 755038-54-1 | |

| Record name | Volasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Volasertib in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volasertib (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. In Acute Myeloid Leukemia (AML), a disease characterized by the rapid proliferation of malignant myeloid progenitor cells, PLK1 is frequently overexpressed, making it a rational therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML, detailing its molecular interactions, cellular consequences, and the preclinical data that underscore its therapeutic potential. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Target: PLK1

This compound is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of the PLK family of serine/threonine kinases.[1] It exhibits high potency against PLK1, with lesser activity against PLK2 and PLK3.[2][3] PLK1 is a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[4] Its heightened expression in AML cells compared to normal hematopoietic progenitors provides a therapeutic window for selective targeting of the leukemic cells.[5]

Core Mechanism of Action: Inhibition of PLK1 and Mitotic Arrest

This compound competitively binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts the carefully orchestrated process of mitosis, leading to a distinctive cellular phenotype. The primary consequence of PLK1 inhibition by this compound in AML cells is a profound G2/M phase cell cycle arrest.[2][6] This arrest is characterized by the accumulation of cells with 4N DNA content.[2] Deprived of essential mitotic regulation by PLK1, the cells are unable to properly form a bipolar spindle and segregate their chromosomes, triggering the spindle assembly checkpoint.[3] Prolonged mitotic arrest ultimately leads to the induction of apoptosis and cell death.[2][3]

Quantitative Data: In Vitro Efficacy of this compound in AML

The potency of this compound has been extensively evaluated across a range of AML cell lines, including those with varying genetic backgrounds and resistance profiles.

Table 1: Inhibitory Activity of this compound against PLK Kinases

| Kinase | IC50 (nM) |

| PLK1 | 0.87[2][3] |

| PLK2 | 5[2][3] |

| PLK3 | 56[2][3] |

Table 2: GI50 Values of this compound in Parental and Resistant AML Cell Lines

| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) |

| MOLM14 | 4.6[2] | 149.8[2] |

| HL-60 | 5.8[2] | 164.0[2] |

| MV4;11 | 4.6[2] | 42.8[2] |

| K562 | 14.1[2] | 1265.8[2] |

| HEL | 17.7[2] | 277.7[2] |

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound is intrinsically linked to the PLK1 signaling pathway, which governs the transition from G2 to M phase and progression through mitosis.

The PLK1 Signaling Pathway

PLK1 activity is tightly regulated throughout the cell cycle. Upstream kinases such as Aurora A, in concert with cofactors like Bora, phosphorylate and activate PLK1 at the G2/M transition.[7][8] Once active, PLK1 phosphorylates a multitude of substrates essential for mitosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. PLK1 Monoclonal Antibody (3C11) (MA5-17152) [thermofisher.com]

- 6. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]

- 8. Bora and Aurora A Cooperatively Activate Plk1 and Control the Entry into Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Volasertib: A Deep Dive into Target Binding and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and kinase selectivity of volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (Plk1). This compound is a dihydropteridinone derivative that has been investigated as a therapeutic agent in various cancers, particularly in acute myeloid leukemia (AML).[1][2] Understanding its molecular interactions is crucial for its application and the development of future kinase inhibitors.

Mechanism of Action and Target Binding

This compound functions as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket within the kinase domain of Plk1.[1][3][4][5] This competitive binding prevents the phosphorylation of Plk1 substrates, which are essential for the regulation of multiple stages of mitosis.[1][2] Inhibition of Plk1 by this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7][8]

The binding of this compound to the Plk1 kinase domain is highly specific. While it is a potent inhibitor of Plk1, it also shows activity against the closely related kinases Plk2 and Plk3, albeit at lower potencies.[3][5][7]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound demonstrates a high degree of selectivity for the Plk family over a broad range of other kinases.

Table 1: this compound Potency against Polo-like Kinase Family Members

| Kinase Target | IC50 (nM) | Selectivity vs. Plk1 |

| Plk1 | 0.87 | - |

| Plk2 | 5 | ~6-fold |

| Plk3 | 56 | ~65-fold |

Data sourced from cell-free enzyme assays.[3][5][7]

Table 2: Broader Kinase Selectivity

| Kinase Panel | Concentration | Inhibitory Activity |

| >50 unrelated kinases | Up to 10 µM | No significant inhibition |

This broad screening demonstrates the high selectivity of this compound for the Plk kinase family.[3][7][9][10]

Signaling Pathways Modulated by this compound

The primary signaling pathway disrupted by this compound is the Plk1-mediated cell cycle progression. Inhibition of Plk1 initiates a cascade of events leading to mitotic arrest and apoptosis. Additionally, studies have shown that this compound can influence other survival pathways, such as the PI3K/AKT/mTOR and MEK/ERK pathways.[3][6]

Experimental Protocols

The determination of this compound's binding affinity and selectivity involves several key experimental methodologies.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on purified kinase enzymes.

Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC50).

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human Plk1 is expressed and purified. A generic substrate, such as casein, is prepared.[7]

-

Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled with γ-³²P-ATP) are combined in a reaction buffer.[7]

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow for phosphorylation.[7]

-

Reaction Termination: The reaction is stopped, typically by adding an acid like trichloroacetic acid (TCA).[7]

-

Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Proliferation and Viability Assays

These assays assess the effect of this compound on cancer cell lines to determine its cellular potency (EC50 or GI50).

Objective: To measure the concentration of this compound that inhibits cell growth or viability by 50%.

Protocol Outline:

-

Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of this compound concentrations.

-

Incubation: The cells are incubated for a defined period, typically 72 to 96 hours.[7][11]

-

Viability/Proliferation Measurement: A reagent (e.g., MTS, resazurin, or a lactate dehydrogenase assay reagent) is added to the wells.[12] The metabolic activity of viable cells converts the reagent into a colored or fluorescent product.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 or GI50 values.[12]

Cell Cycle Analysis by Flow Cytometry

This method is used to confirm the mechanism of action by observing the accumulation of cells in the G2/M phase.

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).[6]

-

Cell Harvesting: Cells are harvested and washed.

-

Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.[7]

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide.[7]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis: The resulting histogram shows distinct peaks corresponding to cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An increase in the G2/M peak indicates cell cycle arrest at this stage.

Mechanisms of Resistance

A notable mechanism of acquired resistance to this compound involves mutations within the ATP-binding domain of Plk1.[3] Specific mutations, such as p.F183L and p.L59W, have been identified in this compound-resistant leukemia cell lines.[3][13] These mutations likely alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of this compound and diminishing its inhibitory effect.[3]

Conclusion

This compound is a highly potent and selective inhibitor of Plk1, with a well-defined mechanism of action centered on the disruption of mitotic progression. Its high affinity for Plk1 and selectivity over other kinases underscore its design as a targeted therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of next-generation Plk inhibitors. A thorough understanding of its binding characteristics, downstream signaling effects, and potential resistance mechanisms is essential for optimizing its clinical utility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Genesis of a Mitotic Disruptor: A Technical Guide to the Discovery and Development of Volasertib (BI 6727)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development of Volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). From its origins as a dihydropteridinone derivative to its evaluation in clinical trials, this document provides a comprehensive overview of the key milestones, experimental methodologies, and critical data that have defined this compound's journey as a promising anti-cancer agent.

Discovery and Medicinal Chemistry

This compound (BI 6727) emerged from a focused effort to develop inhibitors of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1] Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2]

This compound is a second-generation PLK1 inhibitor, a dihydropteridinone derivative, developed by Boehringer Ingelheim.[1] Its design aimed to improve upon the pharmacokinetic profile of its predecessor, BI 2536. The chemical synthesis of this compound has been a subject of optimization to enable large-scale production for clinical studies.[3] Structure-activity relationship (SAR) studies of dihydropteridinone derivatives have been instrumental in refining the potency and selectivity of these compounds against PLK1.[4][5]

Mechanism of Action: Targeting the Mitotic Engine

This compound functions as an ATP-competitive inhibitor of PLK1.[6] By binding to the ATP-binding pocket of the PLK1 protein, it blocks the kinase's activity, thereby disrupting the intricate choreography of mitotic events.[1] This inhibition leads to a cascade of cellular consequences, ultimately culminating in mitotic arrest and apoptosis (programmed cell death) in cancer cells.[7] The cellular phenotype induced by this compound is often referred to as a "Polo arrest," characterized by the formation of monopolar spindles.[2]

PLK1 Signaling Pathway and this compound's Point of Intervention

Polo-like kinase 1 is a master regulator of the M phase of the cell cycle. Its activation and subsequent phosphorylation of a multitude of downstream substrates are essential for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[8][9][10] The PIM-CHK1 signaling pathway has been identified as a regulator of PLK1 phosphorylation and function during mitosis.[11][12] this compound's inhibition of PLK1 disrupts these critical processes, leading to mitotic catastrophe and cell death.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spotlight on this compound: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Volasertib: A Technical Overview for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in the context of solid tumors. This compound has been investigated as a monotherapy and in combination with other anticancer agents, demonstrating significant antitumor activity in a variety of preclinical models. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathway and experimental workflows.

Mechanism of Action

This compound exerts its anticancer effects by targeting PLK1, a key regulator of the cell cycle.[1][2][3][4] Overexpressed in numerous cancers, PLK1 plays a critical role in mitotic progression.[1][3] this compound competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[1][2][3] This inhibition disrupts the proper assembly of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[1][3] Downstream substrates of PLK1, such as TCTP and Myt1, are also affected by this compound's inhibitory action.[1]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo activity of this compound in various solid tumor models.

Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| A549 | Non-Small Cell Lung Cancer | ~50 | Cell Proliferation Assay | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [5] |

| A549 (p53 wt) | Non-Small Cell Lung Cancer | Significantly lower than p53 mutant | Cytotoxicity Assay | [6] |

| A549-920 (p53 kd) | Non-Small Cell Lung Cancer | Higher than p53 wt | Cytotoxicity Assay | [6] |

| NCI-H1975 (p53 mut) | Non-Small Cell Lung Cancer | Higher than p53 wt | Cytotoxicity Assay | [6] |

| H526 | Small Cell Lung Cancer | Not Specified | Cytotoxicity Assay | [7] |

| Daoy | Medulloblastoma | Not Specified | Growth Arrest Assay | [5] |

| ONS-76 | Medulloblastoma | Not Specified | Growth Arrest Assay | [5] |

| NB1643 | Neuroblastoma | 15.5 | Not Specified | [8] |

| NB-EBc1 | Neuroblastoma | 34.5 | Not Specified | [8] |

| CHLA-90 | Neuroblastoma | 24.6 | Not Specified | [8] |

| CHLA-136 | Neuroblastoma | 6.0 | Not Specified | [8] |

| HepG2 | Hepatoblastoma | < 10,000 | Cell Viability Assay | [9] |

| Huh-6 | Hepatoblastoma | < 10,000 | Cell Viability Assay | [9] |

| HB-214 | Hepatoblastoma | < 10,000 | Cell Viability Assay | [9] |

| Various | Pediatric Solid Tumors | Median: 14.1 (Range: 6.0 - 135) | Cytotoxicity Assay | [8][10] |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose & Schedule | Outcome | Reference |

| A549 | Non-Small Cell Lung Cancer | 20 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | [1] |

| HCT116 | Colon Carcinoma | Not Specified | Tumor growth inhibition | [5] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Tumor growth inhibition | [5] |

| CXB1 (taxane-resistant) | Colon Carcinoma | Not Specified | Tumor growth inhibition | [5] |

| H526 | Small Cell Lung Cancer | 20 mg/kg, i.p., weekly | Significant tumor growth inhibition | [7] |

| Pediatric Solid Tumors (various) | Various | 30 mg/kg, i.v., q7dx3 | Significant differences in EFS in 59% of models; Objective responses in 4/32 solid tumor xenografts | [10] |

| Glioblastoma (intracranial) | Glioblastoma | Not Specified | In combination with radiation, significantly inhibited tumor growth and prolonged survival | [11] |

| Caski | Cervical Cancer | Not Specified | In combination with cisplatin, significantly inhibited tumor growth | [12] |

| HB-214 (PDX) | Hepatoblastoma | Not Specified | In combination with irinotecan, showed tumor growth inhibition | [9] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell Proliferation and Cytotoxicity Assays

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

-

Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound or vehicle control.

-

Viability Assessment (e.g., CCK-8 or MTT assay): After a specified incubation period (e.g., 24-72 hours), a viability reagent (such as Cell Counting Kit-8 or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1] Following a further incubation, the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-scid mice) are used for these studies.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 A549 cells) is injected subcutaneously into the flank of each mouse.[1] For intracranial models, cells are stereotactically injected into the brain.[11]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose and schedule (e.g., 20 mg/kg, i.p., three times per week).[1] The control group receives a vehicle solution.

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints can include event-free survival (EFS) and objective responses such as complete or partial tumor regression.[10]

-

Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers.[11]

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits PLK1, leading to M-phase arrest and apoptosis.

General Workflow for Preclinical Evaluation of this compound

Caption: A typical workflow for the preclinical assessment of this compound.

Combination Strategies

Preclinical studies have consistently shown that this compound's efficacy can be enhanced when combined with other anticancer agents. Synergistic effects have been observed with:

-

Chemotherapeutic Agents: Combination with platinum-based agents like cisplatin and carboplatin has shown promise.[13][14] Additionally, studies have explored combinations with irinotecan and microtubule-targeting agents like vincristine.[9][15]

-

Targeted Therapies: The combination of this compound with the CRBN modulator CC-885 resulted in greater tumor growth inhibition than either agent alone in a non-small cell lung cancer model.[1]

-

Radiotherapy: In glioblastoma models, this compound sensitized glioma stem cells to radiation, leading to enhanced tumor growth inhibition and prolonged survival in intracranial xenografts.[11]

Biomarkers of Response

The tumor suppressor protein p53 has been investigated as a potential predictive biomarker for this compound sensitivity. In non-small-cell lung cancer cell lines, cells with wild-type p53 were more sensitive to this compound treatment compared to those with mutant or knockdown p53.[6]

Conclusion

Preclinical data strongly support the antitumor activity of this compound in a range of solid tumor models. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and potential for synergistic combinations make it a compelling agent for further investigation. Future research should continue to focus on identifying predictive biomarkers to guide patient selection and on optimizing combination strategies to maximize therapeutic benefit.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. targetedonc.com [targetedonc.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. oncoheroes.com [oncoheroes.com]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I trial of this compound (BI 6727), a polo-like kinase 1 (Plk1) inhibitor, in combination with cisplatin or carboplatin in patients with advanced solid tumors. - ASCO [asco.org]

- 14. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Volasertib in Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), with a specific focus on its application in preclinical and clinical leukemia models. This compound (also known as BI 6727) has been a subject of extensive research due to the critical role of its target, PLK1, in cell cycle regulation and its overexpression in various malignancies, including acute myeloid leukemia (AML).[1][2][3][4] This document details the drug's mechanism of action, summarizes key preclinical and clinical data, outlines resistance mechanisms, and provides detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a first-in-class, ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis.[3][4][5] PLK1 is crucial for multiple stages of cell division, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][6] Its expression is tightly regulated, peaking during the G2/M phase of the cell cycle.[6] In many cancers, including up to 80% of malignancies, PLK1 is overexpressed and often associated with a poor prognosis.[1]

This compound competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity at nanomolar concentrations.[1] While highly potent against PLK1, it also inhibits the closely related kinases PLK2 and PLK3 at higher, micromolar doses.[1][6][7] The inhibition of PLK1 in cancer cells disrupts the mitotic process, leading to a prolonged G2/M cell cycle arrest and ultimately, apoptotic cell death.[1][2][8] This selective induction of apoptosis in cancer cells, as opposed to a temporary cell cycle arrest in normal cells, provides a therapeutic window and minimizes toxicity.[1]

Preclinical Pharmacological Profile

In Vitro Efficacy in Leukemia Cell Lines

This compound has demonstrated high potency against a wide array of hematological malignant cell lines in vitro.[6][9] Studies have shown that it effectively inhibits the proliferation of cell lines derived from Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia in Blast Crisis (CML-BC), Acute Lymphoblastic Leukemia (ALL), and Malignant Lymphoma (ML).[6][9] The antiproliferative effect is primarily mediated by inducing cell cycle arrest in the G2/M phase, which is followed by an increase in the sub-G1 cell population, indicative of apoptosis.[6][9]

| Cell Line | Leukemia Type | GI50 (nM) of this compound |

| HL-60 | AML | Potent (Specific value not cited) |

| KG1a | AML | Potent (Specific value not cited) |

| MV4-11 | AML | Potent (Specific value not cited) |

| K562 | CML-BC | Potent (Specific value not cited) |

| HEL | AML | Potent (Specific value not cited) |

| MOLM14 | AML | Potent (Specific value not cited) |

| (Data synthesized from qualitative statements indicating high potency across most cell lines tested in cited studies.[6][9]) |

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound has been confirmed in multiple in vivo xenograft models of AML.[5][6] In nude mice with established AML tumors, treatment with this compound resulted in significant tumor regression and was well-tolerated.[5] These preclinical findings provided a strong rationale for its clinical development in AML.[3][5]

Preclinical Combination Studies

To enhance its therapeutic effect, this compound has been evaluated in combination with several established and emerging anti-leukemia agents. Preclinical data support the use of this compound with:

-

Cytarabine (Ara-C): Additive effects were observed in cytarabine-sensitive AML cells.[10] Importantly, this compound retained its efficacy in cytarabine-resistant AML models, suggesting it may overcome this common resistance mechanism.[10]

-

Hypomethylating Agents (Azacitidine, Decitabine): Combination with azacitidine showed efficacy in most primary AML cells.[11][12] The combination of this compound and decitabine has also been explored.[3]

-

FLT3 Inhibitors (Quizartinib): Synergistic effects have been noted, providing a basis for combination therapy in FLT3-mutated AML.[3]

-

PI3K/AKT Inhibitors: this compound treatment can up-regulate the PI3K/AKT pathway; therefore, combining it with a PI3K inhibitor has been shown to be highly potent against AML cells.[6]

Clinical Pharmacokinetics and Patient Data

Pharmacokinetic Profile

Population pharmacokinetic analyses involving hundreds of patients with AML have characterized the behavior of this compound.[13][14]

| Parameter | Finding |

| Dose Independence | Pharmacokinetics were found to be dose-independent in the range of 150 to 550 mg.[13][14] |

| Inter-individual Variability | Low-to-mild variability in total clearance was observed.[13][14] |

| Covariates | Body surface area and ethnicity showed significant effects on pharmacokinetics.[13][14] Increased drug exposure was noted in Japanese patients.[13] |

| Drug Interactions | This compound and cytarabine did not influence the pharmacokinetic characteristics of each other when co-administered.[13][14] |

Clinical Efficacy in AML

This compound, particularly in combination with low-dose cytarabine (LDAC), has been extensively studied in elderly AML patients who are ineligible for intensive induction therapy.[5][8][15]

| Trial Phase | Treatment Arms | Key Efficacy Endpoints & Results |

| Phase II (Randomized) | This compound + LDAC vs. LDAC alone | Objective Response Rate (ORR): 31% vs. 13.3% (Odds Ratio 2.91).[5][16] Median Overall Survival (OS): 8.0 vs. 5.2 months (HR 0.63).[5] Median Event-Free Survival (EFS): 5.6 vs. 2.3 months.[8][16] |

| Phase I (Dose Escalation) | This compound + Decitabine | Objective Response Rate (ORR): 23%.[2] Maximum Tolerated Dose (MTD): 400 mg this compound with standard-dose decitabine.[2] |

| Phase III (POLO-AML-2) | This compound + LDAC vs. Placebo + LDAC | Primary endpoint of objective response was met, but the key secondary endpoint of overall survival was not. This was attributed to a higher rate of fatal infections in the this compound arm.[5][6] |

The most common treatment-emergent adverse events include myelosuppression (febrile neutropenia, thrombocytopenia, anemia) and mucositis.[2][5]

Mechanisms of Resistance

Resistance to this compound can emerge through various mechanisms, which is a critical consideration for its clinical application.

-

Target Alteration: Mutations in the ATP-binding domain of the PLK1 gene can confer resistance by preventing effective drug binding.[6]

-

Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1) has been identified as a key mechanism in this compound-resistant cell lines, leading to increased drug efflux.[6][9]

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the pharmacological profile of this compound.

Protocol 1: Cell Viability and Proliferation Assay (MTS/WST-1)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

-

Cell Seeding: Plate leukemia cells (e.g., HL-60, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Add the drug to the wells and include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of MTS or WST-1 reagent to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% inhibition of growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with this compound (e.g., at its GI50 concentration) or vehicle for 24 hours.

-

Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash cells with PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution (e.g., FxCycle™ PI/RNase Staining Solution or a solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the DNA content histogram (FL2-A or equivalent).

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Protocol 3: In Vivo AML Xenograft Model

This protocol describes the evaluation of this compound's efficacy in an animal model.

-

Cell Implantation: Subcutaneously inject 5-10 x 10⁶ human AML cells (e.g., MV4-11) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth: Monitor tumor growth by measuring with calipers. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Drug Administration: Administer this compound via intravenous (IV) infusion (e.g., 350 mg on days 1 and 15 of a 4-week cycle, as in clinical trials, but dose-adjusted for mice).[5]

-

Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.

-

Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined maximum size.[5]

-

Analysis: Compare the tumor growth inhibition (TGI) between the treatment and vehicle groups. Survival can also be used as an endpoint.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phase 1 dose escalation trial of this compound in combination with decitabine in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spotlight on this compound: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adjunctive this compound in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of this compound Administered in Patients with Acute Myeloid Leukaemia as a Single Agent or in Combination with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]

Volasertib's Impact on Tumor Suppressor p53 Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitotic progression.[1][2] Overexpressed in a wide range of human malignancies, PLK1 is a prime target for anticancer therapy.[3][4] A critical aspect of this compound's mechanism of action involves its intricate interplay with the tumor suppressor p53 pathway. This technical guide delineates the core mechanisms of this interaction, presenting quantitative data on its cellular effects, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways. Evidence indicates that the p53 status of a tumor is a crucial determinant of its sensitivity to this compound, with p53 wild-type cells generally exhibiting greater sensitivity through enhanced apoptosis and cellular senescence.[3][5]

The Core Mechanism: A Reciprocal Negative Feedback Loop

The relationship between PLK1 and the tumor suppressor p53 is characterized by a reciprocal negative feedback loop, which is fundamental to understanding the effects of this compound.

-

PLK1 Inhibits p53: PLK1 can physically bind to p53, leading to the inhibition of p53's transcriptional activity and its pro-apoptotic functions. This interaction helps proliferating cells to avoid p53-mediated cell cycle arrest or apoptosis.

-

p53 Represses PLK1: Conversely, activated p53 can directly bind to the PLK1 promoter, leading to the transcriptional repression of the PLK1 gene.[6] This function is part of a G2/M checkpoint response to DNA damage, preventing damaged cells from entering mitosis.

This regulatory balance is often disrupted in cancer cells where PLK1 is overexpressed, leading to suppression of p53's tumor-suppressive functions and promoting uncontrolled proliferation.

This compound's Mechanism of Action on the p53 Pathway

This compound functions by competitively binding to the ATP-binding pocket of PLK1, effectively inhibiting its kinase activity.[1] This targeted inhibition disrupts the PLK1-p53 feedback loop, leading to the reactivation of p53's tumor suppressor functions.

By inhibiting PLK1, this compound:

-

Prevents p53 Inhibition: The inhibitory physical interaction between PLK1 and p53 is blocked.

-

Stabilizes and Activates p53: The removal of PLK1-mediated suppression allows for the accumulation and activation of p53, particularly in response to the mitotic stress induced by this compound.

-

Initiates Downstream p53 Signaling: Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21) and BAX, triggering downstream cellular responses.[5]

The cellular outcome is heavily dependent on the functional status of p53:

-

In p53 Wild-Type (WT) Cells: p53 activation leads to a robust induction of apoptosis and/or cellular senescence.[3][5] These cells are generally more sensitive to this compound.

-

In p53 Mutant/Deficient Cells: The primary response is a prolonged mitotic arrest (G2/M phase block), as the cells are unable to execute the p53-dependent apoptotic or senescence programs.[5] While this arrest can eventually lead to mitotic catastrophe and cell death, these cells often exhibit higher resistance to the drug.

Quantitative Data Presentation

The differential response to this compound based on p53 status has been quantified in numerous studies. The following tables summarize key findings from research on non-small-cell lung cancer (NSCLC) cell lines.

Table 1: this compound IC50 Values (24h Treatment)

| Cell Line | p53 Status | IC50 (nM) under Normoxia |

| A549 | Wild-Type | 18.05 ± 2.52 |

| A549-NTC | Wild-Type (Control) | 17.87 ± 0.40 |

| NCI-H1975 | Mutant (R273H) | 27.59 ± 5.77 |

| A549-920 | Knockdown | > 85 |

| Data derived from studies on NSCLC cell lines, demonstrating reduced sensitivity in p53 deficient/mutant cells.[5] |

Table 2: Effect of this compound (20 nM, 24h) on Cell Cycle Distribution

| Cell Line | p53 Status | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| A549-NTC (Control) | Wild-Type | 59.8 | 30.5 | 9.7 |

| A549-NTC + this compound | Wild-Type | 35.1 | 36.4 | 28.5 |

| A549-920 (Control) | Knockdown | 64.9 | 26.0 | 9.1 |

| A549-920 + this compound | Knockdown | 20.1 | 32.1 | 47.8 |

| Data highlights a more pronounced G2/M arrest in p53-deficient cells compared to their wild-type counterparts.[5] |

Table 3: Induction of Apoptosis and Senescence by this compound

| Cellular Outcome | p53 Status | Observation |

| Apoptotic Cell Death | Wild-Type | Predominantly induced |

| (Sub-G1 population) | Nonfunctional | Significantly less induction |

| Cellular Senescence | Wild-Type | Predominantly induced |

| (β-galactosidase activity) | Nonfunctional | Significantly less induction |

| Qualitative summary showing that apoptosis and senescence are key outcomes in p53 functional cells treated with this compound.[3][5] |

Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are detailed protocols for key experiments used to evaluate this compound's effects.

Sulforhodamine B (SRB) Assay for Cell Viability

This colorimetric assay measures cell density based on the measurement of cellular protein content.[7]

-

Cell Plating: Seed cells in a 96-well microtiter plate at a predetermined optimal density and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 nM) and incubate for the desired period (e.g., 24-72 hours).

-

Fixation: Discard the supernatant and gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]

-

Washing: Remove the TCA and wash the plates four to five times with slow-running tap water. Remove excess water and allow the plates to air-dry completely.[8]

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8]

-

Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

-

Solubilization: Allow plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[8][9]

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[10][11]

-

Cell Preparation: Harvest approximately 1 x 10^6 cells per sample following treatment with this compound.

-

Washing: Wash cells once with ice-cold PBS and centrifuge at ~300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes (or store at 4°C for long-term).[11][12]

-

Rehydration: Pellet the fixed cells by centrifugation (note: a higher speed may be needed) and wash twice with PBS.[11]

-

RNAse Treatment: Resuspend the pellet in 50 µL of RNase A solution (100 µg/mL in PBS) to ensure only DNA is stained.[11][12]

-

PI Staining: Add 400 µL of PI solution (50 µg/mL in PBS) directly to the cells in the RNase A solution. Mix well.[11][12]

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a doublet discrimination gate to exclude cell clumps and acquire at least 10,000 single-cell events.[11]

Apoptosis Assay by Annexin V & PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]

-

Cell Collection: Following this compound treatment, collect both floating and adherent cells. Harvest approximately 1-5 x 10^5 cells per sample.

-

Washing: Wash cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14][15]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of PI solution (e.g., 1 mg/mL stock) to the cell suspension.[13][14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

The interplay between this compound and the p53 pathway is a cornerstone of its antitumor activity. The functional status of p53 serves as a significant predictive biomarker for sensitivity to PLK1 inhibition.[3][5] In cells with wild-type p53, this compound effectively reactivates tumor suppressor functions, leading to apoptosis and senescence. Conversely, in p53-deficient tumors, the primary effect is mitotic arrest, which is associated with increased resistance.

For drug development professionals, these findings underscore the importance of patient stratification based on TP53 gene status in clinical trials involving this compound and other PLK1 inhibitors.[5] For researchers, this complex interaction offers fertile ground for investigating combination therapies. Strategies aimed at restoring p53 function in mutant cancers or combining this compound with agents that target pathways active in p53-deficient cells could significantly enhance therapeutic outcomes. Further research into the precise molecular determinants of resistance beyond p53 status will be crucial for optimizing the clinical application of this class of inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of the Polo-like kinase inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53-dependent repression of polo-like kinase-1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Dissolving Volasertib in In Vitro Assays

Introduction

Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] It competitively binds to the ATP-binding pocket of PLK1, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2] this compound also shows inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher concentrations.[3][4] Due to its mechanism of action, this compound is a compound of significant interest in cancer research, particularly for malignancies where PLK1 is overexpressed.[5] These notes provide detailed protocols for the proper dissolution and application of this compound for various in vitro assays.

Quantitative Data Summary

For effective experimental design, understanding the solubility and potency of this compound is crucial. The following tables summarize key quantitative data.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |

|---|---|---|---|

| DMSO | 35 | 56.56 | [3] |

| DMSO | ≥10.31 | ≥16.66 | [6] |

| Ethanol | ≥56.1 | ≥90.65 | [6] |

| Water | Insoluble | Insoluble |[3] |

Note: The molecular weight of this compound is 618.81 g/mol .[3] Solubility in DMSO may vary slightly between batches. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[7]

Table 2: Inhibitory Potency of this compound

| Target | Assay Type | IC₅₀ | Reference |

|---|---|---|---|

| PLK1 | Cell-free assay | 0.87 nM | [3][4][7] |

| PLK2 | Cell-free assay | 5 nM | [3][4] |

| PLK3 | Cell-free assay | 56 nM |[3][4] |

Experimental Protocols

Protocol for Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, which is the recommended solvent for in vitro studies.[8]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Pre-warming: Allow the this compound powder vial and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution, dissolve 6.19 mg of this compound in 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can decrease the compound's efficacy, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[8]

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. A properly stored DMSO stock solution can be stable for several months.[4][8]

Figure 1. Workflow for preparing this compound stock solution.

Protocol for Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the high-concentration stock solution to the final working concentrations required for cell culture experiments.

Materials:

-

High-concentration this compound stock solution (in DMSO)

-

Sterile, pre-warmed cell culture medium appropriate for the cell line

-

Sterile tubes

Procedure:

-

Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To ensure accuracy, it is advisable to perform a serial or intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution.

-

Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 nM, 50 nM, 100 nM).

-

DMSO Concentration Control: It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[8] Prepare a "vehicle control" by adding the same final concentration of DMSO to the medium without the drug.

-

Application: Immediately add the prepared working solutions (and vehicle control) to the cells in culture.

Example Protocol: Cell Viability (MTT) Assay

This protocol provides an example of how to use the prepared this compound working solutions in a common in vitro assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (prepared as described above). Include wells for untreated and vehicle controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.[9]

Mechanism of Action and Signaling Pathway

This compound primarily functions by inhibiting PLK1. This kinase is a master regulator of mitosis, and its inhibition disrupts several key processes required for cell division, including centrosome maturation, spindle formation, and cytokinesis.[2][5] This disruption leads to mitotic arrest, where cells are unable to complete cell division, ultimately triggering apoptosis.[3][10]

Furthermore, studies have shown that this compound's effects can extend to other signaling pathways. It has been reported to suppress the expression of DNMT family proteins (DNMT1, DNMT3A, DNMT3B) and inhibit the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cell survival and proliferation.[10][11]

Figure 2. Simplified signaling pathway of this compound.

Storage and Stability

-

Powder: Store the solid form of this compound at -20°C.

-

Stock Solution: As previously mentioned, store DMSO stock solutions in aliquots at -20°C or -80°C.[4] For -20°C storage, the solution is typically stable for at least one month, and for up to six months at -80°C.[4] Always protect from light.

Safety Precautions

This compound is a potent cytotoxic agent. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood or a biological safety cabinet. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. targetedonc.com [targetedonc.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Volasertib: Unveiling its Potency Across Diverse Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This compound competitively binds to the ATP-binding pocket of Plk1, disrupting its function and leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This targeted mechanism of action has positioned this compound as a promising therapeutic agent in oncology. These application notes provide a summary of this compound's half-maximal inhibitory concentration (IC50) values across various cancer cell lines, a detailed protocol for determining these values, and an overview of the Plk1 signaling pathway.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in a diverse panel of human cancer cell lines, providing a comparative view of its cytotoxic efficacy.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Acute Myeloid Leukemia (AML) | MOLM14 | 4.6 | [3] |

| HL-60 | 5.8, 32 | [3][4][5] | |

| MV4;11 | 4.6 | [3] | |

| K562 | 14.1 | [3] | |

| HEL | 17.7 | [3] | |

| KG-1 | 150 ± 67 | [5] | |

| KASUMI-1 | 170 ± 51 | [5] | |

| Breast Cancer | MCF7-LTEDY537C | 5 | [6] |

| MCF7-LTEDwt | 10 - 16 | [6] | |

| HCC1428-LTED | 10 - 16 | [6] | |

| SUM44-LTED | 10 - 16 | [6] | |

| Cervical Cancer | HeLa | 20 | |

| Caski | 2020 | ||

| Colon Cancer | HCT116 | 23 | [4][5] |

| Hematopoietic Cancers | GRANTA-519 | 15 | [4][5] |

| THP-1 | 36 | [4][5] | |

| Raji | 37 | [4][5] | |

| Lung Cancer (NSCLC) | NCI-H460 | 21 | [4][5] |

| A549 (p53 wild-type) | 18.05 ± 2.52 (normoxia) | [7] | |

| A549-920 (p53 knockdown) | Significantly higher than p53 wild-type | [7] | |

| NCI-H1975 (p53 mutant) | Significantly higher than p53 wild-type | [7] | |

| Melanoma | BRO | 11 | [4][5] |

| A375 (BRAF V600E) | Low nanomolar range | [8] | |

| Hs 294T (BRAF wild-type) | Low nanomolar range | [8] | |

| Prostate Cancer | PC3 (p53 null) | 25.21 | [9] |

| LNCaP (p53 wild-type) | 13.61 | [9] |

Experimental Protocols

Determination of IC50 Values using MTT Assay

The half-maximal inhibitory concentration (IC50) of this compound is typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

This compound (BI 6727)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 nM to 10 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

-

Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.

-

Mandatory Visualization

Plk1 Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits Plk1, leading to mitotic arrest.

Experimental Workflow for IC50 Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. targetedonc.com [targetedonc.com]

- 3. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibition of polo-like kinase 1 by this compound (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Dosing and Administration of Volasertib in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo dosing and administration of Volasertib (also known as BI 6727), a potent Polo-like kinase 1 (Plk1) inhibitor, in various mouse models of cancer. The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action Overview

This compound is a small-molecule, ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1][2] By inhibiting Plk1, this compound disrupts the formation of the mitotic spindle, leading to a prolonged G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][3][4] This targeted mechanism of action makes it a subject of interest in oncology research, particularly for highly proliferative tumors.[4][5]

Below is a simplified representation of the signaling pathway affected by this compound.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary: In Vivo Dosing Regimens

The following tables summarize various dosing regimens for this compound that have been reported in preclinical mouse models. These tables are organized by cancer type to facilitate comparison.

Table 1: Acute Myeloid Leukemia (AML) Xenograft Models

| Mouse Strain | Cell Line/Model | Dose (mg/kg) | Route | Dosing Schedule | Vehicle | Key Outcomes |

| Nude Mice | MOLM-13 (s.c.) | 20 or 40 | IV | Once weekly | Not specified | Dose-dependent tumor growth inhibition.[6] |

| CIEA-NOG Mice | MOLM-13 (i.v.) | 20 or 40 | IV | Once weekly | Not specified | Increased lifespan by ~150% and ~220%, respectively.[6] |

| Nude Mice | MV-4-11 (s.c.) | 10, 20, or 40 | IV | Once weekly | Not specified | Dose-dependent tumor growth inhibition.[7] |

| Nude Mice | MV-4-11 (s.c.) | 20 | IV | Twice weekly (consecutive days) | Not specified | Significant tumor growth inhibition.[7] |

| Immune-deficient | Pediatric ALL | 15 | IV | q7dx3 (weekly for 3 weeks) | Sterile Saline | Induced tumor growth inhibition.[8] |

Table 2: Solid Tumor Xenograft Models

| Mouse Strain | Cell Line/Model | Dose (mg/kg) | Route | Dosing Schedule | Vehicle | Key Outcomes |

| Athymic Nude Mice | A375 & Hs 294T (Melanoma) | 10 or 25 | IV | Not specified | Not specified | Significant tumor growth delay and regression.[3][9] |

| Nude Mice | BEL7402 & HepG2 (Hepatocellular Carcinoma) | 15 | Not specified | Not specified | Not specified | Tumor growth inhibition rates of 75.4% and 52.9%, respectively.[10] |

| Nude Mice | HCT116 (Colon Carcinoma) | 40 (single dose) | IV | Single dose | Not specified | 13-fold increase in mitotic cells in tumors.[11] |

| Nude Mice | HCT116 (Colon Carcinoma) | 15, 20, or 25 | IV | 2 consecutive days per week | Not specified | Significant tumor growth delay and regression.[11] |

| Nude Mice | HCT116 (Colon Carcinoma) | 50 (total weekly) | Oral | Once, twice, or daily | Not specified | Comparable efficacy across schedules.[11] |

| Athymic Nude Mice | RMS-1 (Rhabdomyosarcoma) | 30 or 40 | IV | Once weekly for 4-5 weeks | 0.9% NaCl, 0.1 N HCl | 100% tumor regression at 40 mg/kg.[4][5] |

| Athymic Nude Mice | SJ-NB-6 (Neuroblastoma) | 30 or 40 | IV | Once weekly for 4-5 weeks | 0.9% NaCl, 0.1 N HCl | Significant antitumor activity.[5] |

| Immune-deficient | Pediatric Solid Tumors | 30 | IV | q7dx3 (weekly for 3 weeks) | Sterile Saline | Induced regressions in several xenograft models.[8] |

| Nude Mice | Intracranial GSC Xenografts | 10 | Not specified | Twice a week | Not specified | Prolonged median survival when combined with radiation.[12][13] |

| Nude Mice | Chordoma PDX | 10 | Oral | Once daily, 4 days per week | 0.5% Methylcellulose, 0.5% Tween 80, 2% DMSO in water | Slight tumor growth response.[14] |

Experimental Protocols